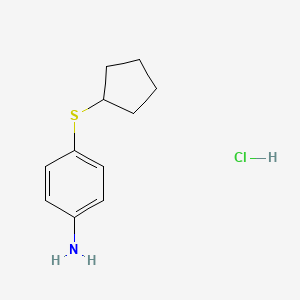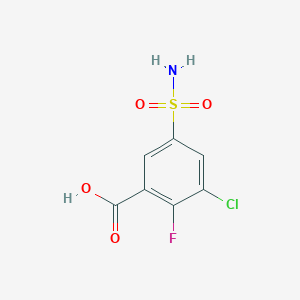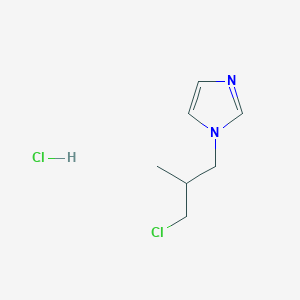
3-(4-Nitrophenyl)pyrrolidin-2-one
Descripción general
Descripción
“3-(4-Nitrophenyl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen as one of the heteroatoms . This compound also has a 4-nitrophenyl group attached to it . The pyrrolidin-2-one ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, including “this compound”, can be achieved through various synthetic strategies. One such strategy involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method includes a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidin-2-one ring and a 4-nitrophenyl group. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse. For instance, donor–acceptor cyclopropanes can react as 1,4-C,C-dielectrophiles, and amines can react as 1,1-dinucleophiles .Aplicaciones Científicas De Investigación
Organocatalysis
3-(4-Nitrophenyl)pyrrolidin-2-one derivatives have been employed in organocatalysis. A study involving 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a related compound, showed effectiveness in catalyzing asymmetric Michael addition reactions, indicating potential applications in stereo-selective synthesis processes (Cui Yan-fang, 2008).
Excited State Dynamics
The dynamics of excited states of compounds like 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine have been examined using transient absorption spectroscopy. These findings are relevant to understanding conformational relaxation and internal conversion in photochemistry, which can be applied in the development of photolabile drugs or photoresponsive materials (R. Ghosh & D. Palit, 2012).
Crystal Structure Studies
Crystal structures of derivatives like 4'-Nitro-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one have been investigated. Understanding the crystal structures and hydrogen bonding in such compounds contributes to the field of pharmaceuticals and materials science, where molecular configuration plays a crucial role in properties and functions (J. Sundar et al., 2011).
Chemical Synthesis and Reactivity
Studies on the reactivity of this compound derivatives with aromatic aldehydes have provided insights into the synthesis of various organic compounds, potentially useful in the development of new pharmaceuticals or organic materials (M. A. Sibiryakova et al., 2006).
Application in Medicine and Industry
Pyrrolidines, including those related to this compound, show significant biological effects and are used in medicine. They also find applications in industry, such as in dyes or agrochemical substances, highlighting their versatile utility (Magdalena Żmigrodzka et al., 2022).
Material Science
The growth and characterization of 1-(4-Nitrophenyl) pyrrolidine crystals have been explored for potential applications in material science. Such studies are essential for developing new materials with specific optical or mechanical properties (M. Nirosha et al., 2015).
Direcciones Futuras
The future directions in the research of “3-(4-Nitrophenyl)pyrrolidin-2-one” could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which include 3-(4-nitrophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are characterized by their target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to interact with their targets due to their stereochemistry and the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities .
Action Environment
The influence of steric factors on biological activity is investigated in the literature .
Análisis Bioquímico
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, and these interactions can lead to different biological profiles of drug candidates .
Cellular Effects
Some pyrrolidin-2-one derivatives have shown significant biological activities, such as antitumor activity against lung cancer .
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Propiedades
IUPAC Name |
3-(4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-9(5-6-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERBMMVUHGRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
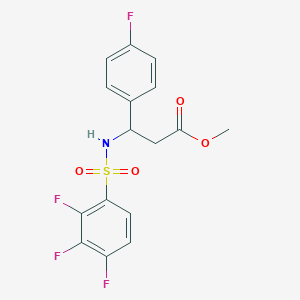

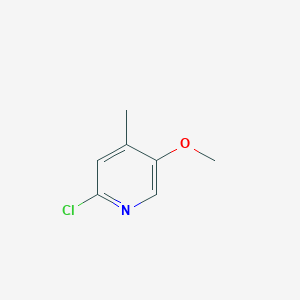


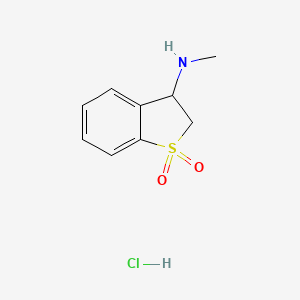
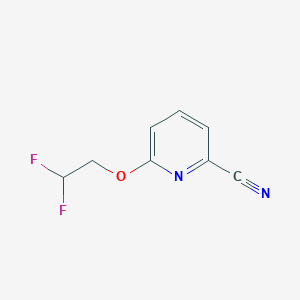
![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)
